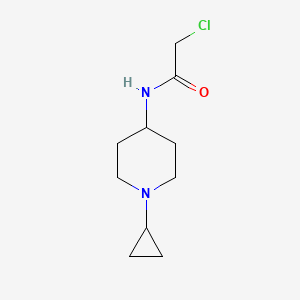

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide

Description

Contextualization within Halogenated Amide Chemistry and Piperidine (B6355638) Scaffolds

The chemical identity of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide is defined by two principal structural features: the halogenated amide group and the piperidine scaffold. Each of these components carries a rich history and established importance in chemical synthesis and drug discovery.

Halogenated Amide Chemistry: The α-haloamide motif, specifically the 2-chloroacetamide (B119443) group in this instance, is a versatile functional group in organic synthesis. The presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group renders the α-carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing chemists to readily introduce a wide variety of substituents by reacting it with nucleophiles such as amines, thiols, or alcohols. Halogen atoms, particularly chlorine, are prevalent in medicinal chemistry, where their incorporation into a lead compound can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. google.com The formation of specific interactions, such as halogen bonds, is now recognized as a valuable tool in drug design. google.comresearchgate.net The chloroacetamide moiety, therefore, serves as a highly reactive and synthetically valuable "handle" for molecular elaboration. nih.govijpsr.info

Piperidine Scaffolds: Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov Its prevalence is due to several favorable properties. The piperidine ring can exist in a stable chair conformation, providing a three-dimensional scaffold to orient substituents in precise vectors for optimal interaction with biological targets. shachemlin.comresearchgate.net Furthermore, the nitrogen atom can act as a basic center, which is often crucial for aqueous solubility and forming salt forms of drug candidates. The incorporation of a piperidine scaffold can significantly influence a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). shachemlin.comresearchgate.net Piperidine derivatives are core components in drugs spanning numerous therapeutic classes, including analgesics, antipsychotics, and antihistamines. nih.govnih.gov The specific substitution pattern, such as the N-cyclopropyl group in the title compound, is a common strategy in medicinal chemistry to fine-tune biological activity and physicochemical properties.

Significance in Contemporary Chemical and Biological Research Paradigms

The primary significance of this compound in current research lies in its role as a versatile synthetic intermediate. While extensive studies on the biological activity of the compound itself are not widely documented in public literature, its molecular architecture makes it an ideal starting point for the synthesis of more complex molecules.

Its value stems from the strategic combination of its constituent parts:

A Reactive Site: The 2-chloroacetamide group provides a reliable site for chemical modification via nucleophilic substitution. nih.gov

A Privileged Scaffold: The 1-cyclopropylpiperidin-4-yl core is a desirable "drug-like" scaffold. It imparts favorable physicochemical properties and a three-dimensional structure that is frequently associated with biological activity. shachemlin.com

Researchers utilize this compound as a building block to create libraries of novel, more complex derivatives. By reacting this compound with various nucleophiles, a diverse set of molecules can be generated, all sharing the common 1-cyclopropylpiperidin-4-yl)acetamide core. These new chemical entities can then be screened for potential biological activity across a range of therapeutic targets. This "scaffold-based" or "divergent synthesis" approach is a highly efficient paradigm in modern drug discovery.

Table 1: Physicochemical Properties of this compound Data for the hydrochloride salt form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H17ClN2O · HCl | shachemlin.com |

| Exact Mass | 252.07962 g/mol | shachemlin.com |

| InChIKey | RVSOIMDOKITGHK-UHFFFAOYSA-N | shachemlin.com |

| Canonical SMILES | C1CN(C(CC1)NC(=O)CCl)C2CC2 | shachemlin.com |

Overview of Current Research Trajectories Involving this compound and Related Structural Classes

Current research trajectories involving this compound are primarily synthetic in nature, focusing on its application as a precursor for novel chemical entities. The overarching goal is to leverage its inherent reactivity to explore new chemical space.

Key research directions include:

Synthesis of Novel Ligands: The compound is used in reactions with various nitrogen, oxygen, or sulfur-based nucleophiles to create new amide, ether, or thioether-linked derivatives. For example, reacting it with heterocyclic amines can lead to the formation of molecules with potential applications as kinase inhibitors or CNS-acting agents, given the prevalence of the piperidine scaffold in such drugs.

Fragment-Based Drug Discovery (FBDD): The 1-cyclopropylpiperidin-4-yl)acetamide moiety can be viewed as a molecular fragment. In FBDD, such fragments are elaborated upon to build more potent and selective drug candidates. The chloroacetamide group provides the ideal reactive point for this "fragment growing" or "fragment linking" strategy.

Development of Chemical Probes: By attaching fluorescent tags or biotin (B1667282) labels through nucleophilic substitution at the chloroacetyl group, researchers can synthesize chemical probes. These probes can be used to study the localization, interactions, and functions of specific biological targets.

While specific, large-scale research programs centered on this compound are not prominently featured in peer-reviewed journals, its availability in chemical supplier catalogs points to its steady use in both academic and industrial research settings as a key building block for proprietary drug discovery and development programs. Patent literature for related N-(piperidin-4-yl)acetamide derivatives suggests this structural class is being actively investigated for various therapeutic indications.

Table 2: Key Structural Motifs and Their Significance

| Structural Motif | Significance in this Compound |

|---|---|

| 2-Chloroacetamide | Provides a reactive electrophilic site for nucleophilic substitution, enabling synthetic diversification. nih.govijpsr.info |

| Piperidine Ring | Acts as a common, non-planar, "drug-like" scaffold that can improve pharmacokinetic properties and provide a 3D orientation for substituents. nih.govnih.gov |

| N-Cyclopropyl Group | Often used to modulate metabolic stability, lipophilicity, and target-binding affinity. |

| Amide Linker | A stable, planar group capable of forming key hydrogen bond interactions with biological targets. |

Properties

IUPAC Name |

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9/h8-9H,1-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOXTKJOOCSPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide and Its Analogues

Elucidation of Optimal Reaction Pathways for 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Synthesis

The synthesis of this compound necessitates the strategic construction of two key fragments: the 1-cyclopropyl-4-aminopiperidine core and the subsequent N-acylation with a chloroacetyl group. Optimal reaction pathways focus on efficiency, selectivity, and yield.

A primary route to the target compound involves a two-step sequence starting from 1-cyclopropyl-4-aminopiperidine. This intermediate is first synthesized and then acylated with chloroacetyl chloride or a related reagent.

Step 1: Synthesis of 1-cyclopropyl-4-aminopiperidine

The synthesis of the 1-cyclopropyl-4-aminopiperidine core can be approached in several ways. One common strategy is the reductive amination of N-protected 4-piperidone (B1582916), followed by N-cyclopropylation. For instance, N-Boc-4-piperidone can be subjected to reductive amination with an appropriate amine, followed by deprotection and subsequent N-alkylation with a cyclopropyl-containing electrophile.

Another approach involves the construction of the cyclopropyl (B3062369) moiety prior to the formation of the piperidine (B6355638) ring. For example, a functionalized cyclopropane (B1198618) derivative can be prepared from commercially available starting materials like ethyl cyanoacetate (B8463686) and 1,2-dibromoethane. beilstein-journals.org This intermediate can then undergo a series of reactions, including reduction and cyclization, to form the desired spirocyclic aminopiperidine derivative. beilstein-journals.org

Step 2: N-acylation

The final step in the synthesis is the N-acylation of 1-cyclopropyl-4-aminopiperidine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. A facile one-pot process for the amidation of aromatic amines with chloroacetyl chloride using DBU in THF at room temperature has been reported to give high yields. mdpi.com

Regioselective and Stereoselective Synthesis Strategies for Piperidine and Cyclopropyl Moieties

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of substituted piperidines. For the piperidine ring, various methods have been developed, including intramolecular cyclization reactions and multicomponent reactions. researchgate.net The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool. researchgate.net

For instance, relayed asymmetric induction, where a chiral auxiliary is installed prior to the key bond-forming reaction, can direct the stereochemical outcome of Mannich reactions used to construct the piperidine ring. researchgate.net After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product. researchgate.net

The introduction of the cyclopropyl group can also be achieved with stereocontrol, although this can be challenging. Radical-mediated reactions, such as the aminative ring-opening of cyclopropenes with an iron-aminyl radical, have been shown to produce tetrasubstituted alkenyl nitriles in a highly stereoselective manner. While not a direct route to the saturated cyclopropyl ring, such methods highlight the potential for stereocontrolled C-C bond formation involving cyclopropane precursors.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the synthesis of this compound, catalytic methods can be employed for both the N-cyclopropylation and the amide bond formation steps.

N-Cyclopropylation:

Copper-promoted N-cyclopropylation of amines with cyclopropylboronic acid represents a powerful catalytic method. mdpi.com This reaction typically proceeds in the presence of a copper(II) salt, a ligand such as 2,2'-bipyridine, and a base, under an air atmosphere. mdpi.com This approach offers a direct and efficient route to N-cyclopropylamines. A metallaphotoredox platform utilizing a halogen abstraction–radical capture (HARC) mechanism has also been developed for the N-alkylation of various N-nucleophiles with alkyl bromides, including cyclopropyl bromides. nih.gov

Amide Formation:

The formation of the amide bond can be catalyzed by various reagents. While the reaction between an amine and an acyl chloride is often rapid, catalysts can be employed to improve yields and facilitate the reaction under milder conditions. For instance, the use of DBU as a non-nucleophilic base can facilitate the amidation of amines with chloroacetyl chloride in high yields at room temperature. chemicalbook.com

Mechanistic Insights into Key Bond-Forming Reactions (e.g., Amide Formation, N-Alkylation)

Amide Formation:

The reaction of 1-cyclopropyl-4-aminopiperidine with chloroacetyl chloride is a classic example of nucleophilic acyl substitution. The amino group of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of the chloride leaving group, forming the amide bond. The presence of a base is essential to deprotonate the resulting ammonium (B1175870) salt and regenerate the free amine for further reaction, as well as to neutralize the HCl byproduct. The catalytic mechanism of DBU in this reaction is proposed to involve the displacement of the chloride ion by DBU, thereby activating the carbonyl group for nucleophilic attack by the amine. mdpi.com

N-Alkylation:

The mechanism of N-alkylation of an amine with an alkyl halide typically proceeds via a nucleophilic substitution (SN2) pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. In the case of N-cyclopropylation with a cyclopropyl halide, the reaction can be complicated by the potential for ring-opening of the strained cyclopropane ring. However, under appropriate conditions, direct SN2 displacement can occur. The use of excess amine can help to deprotonate the initially formed ammonium salt, driving the reaction to completion. researchgate.net

Diversification Strategies and Derivatization of the this compound Core

The this compound core structure provides multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Functional Group Transformations on the Chloroacetamide Moiety

The chlorine atom on the acetamide (B32628) moiety is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. The reactivity of this position allows for the displacement of the chloride by various nucleophiles, including amines, thiols, and alcohols. researchgate.netnih.gov

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Piperidine | N-substituted glycinamide (B1583983) | nih.gov |

| Thiol | Thiophenol | Thioether | nih.gov |

| Alcohol | Phenol | Ether | researchgate.net |

| Azide | Sodium azide | Azidoacetamide | researchgate.net |

These transformations can be used to introduce a variety of substituents, thereby modulating the physicochemical properties and biological activity of the parent compound. For example, reaction with different amines can lead to a series of N-substituted glycinamide derivatives.

Modifications of the Piperidine Ring System and N-Substituents

The piperidine ring and its N-substituent offer further opportunities for diversification. Modifications to the piperidine ring can be achieved through various synthetic strategies, including the introduction of substituents at different positions or the formation of fused or spirocyclic systems. nih.gov

The N-cyclopropyl group can be replaced with other alkyl or aryl substituents to explore the impact of this group on biological activity. This can be achieved by starting with a different N-substituted 4-aminopiperidine (B84694) precursor in the initial synthesis. A variety of N-substituted piperidines can be synthesized from a common piperidone intermediate through reductive amination with different amines. nih.gov

Furthermore, the piperidine nitrogen itself can be a site for further functionalization, for example, through the formation of quaternary ammonium salts or N-oxides, although this would alter the core structure significantly.

Substituent Effects and Analog Synthesis on the Cyclopropyl Group

The cyclopropyl group attached to the piperidine nitrogen of this compound is a critical determinant of its pharmacological profile. Medicinal chemistry campaigns often focus on this moiety to fine-tune the molecule's properties, including binding affinity, selectivity, and metabolic stability. The synthesis of analogues with modified cyclopropyl groups allows for a systematic exploration of the structure-activity relationship (SAR).

The electronic and steric properties of the N-cyclopropyl group can significantly influence the molecule's interaction with its biological target. The strained three-membered ring imparts a unique conformational rigidity and electronic character compared to larger cycloalkanes or acyclic alkyl groups.

Analog Synthesis Strategies:

The synthesis of analogues typically involves two main pathways:

Modification of the Starting Amine: Synthesizing various N-substituted 4-aminopiperidines and subsequently coupling them with chloroacetyl chloride. For example, replacing cyclopropylamine (B47189) with other cycloalkylamines or substituted cyclopropylamines in the initial N-alkylation of a 4-aminopiperidine precursor.

Post-synthesis Modification: While less common for the cyclopropyl group itself, this could involve reactions on a functionalized cyclopropyl ring, though this approach is often more complex.

Research into related classes of compounds, such as the 4-anilidopiperidine analgesics, has demonstrated that modifications at the piperidine nitrogen can have profound effects on activity. ussc.gov These studies provide a strong rationale for exploring similar changes on the cyclopropyl group of the title compound. Potential modifications could include the introduction of small alkyl or electron-withdrawing groups onto the cyclopropyl ring or replacing the cyclopropyl group entirely with other small, constrained ring systems.

The table below outlines hypothetical analogues and the potential impact of their structural modifications, based on established medicinal chemistry principles.

| Analog Structure | Modification on Cyclopropyl Group | Predicted Effect on Properties | Rationale |

|---|---|---|---|

| 2-chloro-N-(1-(1-methylcyclopropyl)piperidin-4-yl)acetamide | Addition of a methyl group | Increased lipophilicity; potential for altered metabolic stability and binding affinity. | The methyl group can fill a small hydrophobic pocket in a binding site or sterically hinder metabolic attack. |

| 2-chloro-N-(1-(2,2-difluorocyclopropyl)piperidin-4-yl)acetamide | Introduction of gem-difluoro substituents | Altered electronic profile (electron-withdrawing); potential to block metabolic oxidation and modulate pKa of the piperidine nitrogen. | Fluorine substitution is a common strategy to enhance metabolic stability and alter electronic interactions. |

| 2-chloro-N-(1-cyclobutylpiperidin-4-yl)acetamide | Ring expansion to cyclobutyl | Changes in ring pucker and bond angles, leading to different conformational presentation of the molecule. | The larger, more flexible ring may allow for different binding poses or impact receptor subtype selectivity. |

| 2-chloro-N-(1-(spiro[2.2]pentan-1-yl)piperidin-4-yl)acetamide | Replacement with a spirocyclic system | Increased structural rigidity and three-dimensionality. | Highly rigid structures can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound can be redesigned to be more sustainable by focusing on several key areas, including solvent selection, catalyst efficiency, and reaction conditions.

The traditional synthesis of this compound likely involves a two-step process: the N-alkylation of 4-aminopiperidine with a cyclopropyl derivative, followed by the acylation of the resulting amine with chloroacetyl chloride. Each step presents opportunities for green innovation.

Key Green Chemistry Approaches:

Sustainable Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible. nih.govajchem-a.com

Catalysis: The N-alkylation step can be optimized by using more efficient and recyclable catalysts. While traditional methods might use stoichiometric bases and alkyl halides, modern approaches like hydrogen borrowing catalysis offer a more atom-economical route from ketones and amines. nih.gov

Amidation Chemistry: The acylation step, which typically uses reactive and corrosive chloroacetyl chloride, can be made greener. Catalytic direct amidation methods that couple a carboxylic acid (chloroacetic acid) directly with the amine are being developed, avoiding the generation of stoichiometric waste. researchgate.netresearchgate.net Enzymatic amidation, using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and mild alternative that operates in green solvents and produces minimal waste. nih.gov

Process Intensification: The development of one-pot or telescopic syntheses, where intermediates are not isolated, can significantly reduce solvent use, energy consumption, and waste generation. Microwave-assisted synthesis is another technique that can accelerate reaction times and improve energy efficiency. organic-chemistry.org

The following table compares a conventional synthetic approach with potential green alternatives.

| Synthetic Step | Conventional Method | Green Alternative | Sustainability Advantage |

|---|---|---|---|

| N-Alkylation | Reaction of 4-aminopiperidine with bromocyclopropane (B120050) in a solvent like acetonitrile (B52724) with a stoichiometric base (e.g., K₂CO₃). | Reductive amination of a protected 4-piperidone with cyclopropylamine using a recyclable catalyst and a green reducing agent (e.g., H₂). | Higher atom economy, reduced inorganic waste, use of safer reagents. |

| Amidation | Reaction of 1-cyclopropylpiperidin-4-amine (B1285684) with chloroacetyl chloride in a chlorinated solvent (e.g., dichloromethane) with a tertiary amine base. | Enzymatic coupling of the amine with chloroacetic acid using an immobilized lipase in a green solvent like CPME. | Avoids corrosive reagents, operates at ambient temperature, reduces waste, enhances safety. nih.gov |

| Overall Process | Multi-step with workups and purifications. | One-pot synthesis using a photocatalyst or a multi-functional catalyst under solvent-free or aqueous conditions. ajchem-a.comdst.gov.in | Reduced solvent and energy use, less waste, shorter production time. |

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be advanced to produce more effective molecules through more environmentally responsible processes.

Comprehensive Structural Elucidation and Conformational Analysis of 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide, a combination of ¹H, ¹³C, and heteronuclear NMR experiments would provide a complete picture of the molecular framework and its dynamic behavior in solution.

The ¹H NMR spectrum would confirm the presence of all proton environments, including the characteristic signals for the cyclopropyl (B3062369) group, the piperidine (B6355638) ring protons, the α-chloro methylene (B1212753) protons, and the amide N-H proton. Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms, such as the carbonyl carbon of the acetamide (B32628), the carbons of the piperidine and cyclopropyl rings, and the carbon bearing the chlorine atom. nih.gov

Based on data from structurally similar N-alkylpiperidines and chloroacetamides, a table of predicted chemical shifts can be compiled. nih.govresearchgate.netsoton.ac.uk

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~7.5-8.5 (broad singlet) | - |

| Piperidine-H4 (CH-N) | ~3.8-4.2 (multiplet) | ~45-55 |

| Chloroacetyl-CH₂ | ~4.0-4.3 (singlet) | ~42-45 |

| Piperidine-H2/H6 (axial/equatorial) | ~2.5-3.0 (multiplet) | ~50-60 |

| Piperidine-H3/H5 (axial/equatorial) | ~1.5-2.2 (multiplet) | ~30-35 |

| Cyclopropyl-CH (methine) | ~1.5-1.8 (multiplet) | ~8-15 |

| Cyclopropyl-CH₂ (methylene) | ~0.4-0.8 (multiplet) | ~2-8 |

| Amide C=O | - | ~165-170 |

Multi-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Conformational Studies

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the spatial proximity of protons, which is crucial for conformational analysis. columbia.edulibretexts.org These methods detect through-space interactions, in contrast to through-bond correlations seen in experiments like COSY. columbia.edu

For this compound, these experiments would be key to understanding the three-dimensional arrangement of the molecule in solution. arxiv.org Key expected correlations would include:

Piperidine Ring Conformation: NOE cross-peaks between axial and equatorial protons on the piperidine ring would confirm a chair conformation. Correlations between the H4 proton and protons at the H3/H5 and H2/H6 positions would define the orientation of the acetamide group (axial vs. equatorial).

Cyclopropyl Group Orientation: Correlations between the cyclopropyl methine proton and adjacent piperidine protons (H2/H6) would establish the preferred rotational conformation of the cyclopropyl group relative to the piperidine ring.

Amide Bond Conformation: The orientation around the amide bond can be investigated by observing NOEs between the amide N-H proton and the piperidine H4 proton. researchgate.net

The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints for protons up to approximately 5 Å apart. columbia.edu This data is invaluable for building accurate molecular models. researchgate.net

Heteronuclear NMR (e.g., ¹³C, ¹⁵N) for Electronic Environment Characterization

Heteronuclear NMR provides direct insight into the electronic environment of atoms other than protons.

¹³C NMR: As outlined in the table above, the chemical shift of each carbon atom is highly sensitive to its local electronic environment, including inductive effects from electronegative atoms like nitrogen, oxygen, and chlorine. nih.gov The downfield shift of the carbonyl carbon and the carbons adjacent to the piperidine nitrogen are characteristic features. researchgate.net

¹⁵N NMR: With natural abundance ¹⁵N NMR spectroscopy, the two distinct nitrogen atoms in the molecule could be characterized. acs.org The piperidine nitrogen, a tertiary amine, would have a chemical shift typical for saturated nitrogen heterocycles. The amide nitrogen would resonate at a significantly different frequency due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This deshielding effect results in a downfield shift compared to the amine nitrogen. researchgate.netnih.gov The precise chemical shifts would also be sensitive to solvent and conformational changes. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of intermolecular interactions. nih.govnih.gov

The key functional groups in this compound would produce characteristic vibrational bands.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H stretch | Amide | 3200-3400 | Medium / Weak |

| C-H stretch (aliphatic) | Piperidine, Acetyl | 2850-3000 | Strong / Strong |

| C=O stretch (Amide I) | Amide | 1640-1680 | Very Strong / Medium |

| N-H bend (Amide II) | Amide | 1520-1570 | Strong / Weak |

| C-N stretch | Amine, Amide | 1100-1300 | Medium / Medium |

| C-Cl stretch | Chloroacetyl | 650-800 | Strong / Strong |

Hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor would be observable as a broadening and shifting of the N-H and C=O stretching bands in the IR spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound, the molecular formula is C₁₀H₁₇ClN₂O. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to unambiguously confirm the elemental composition. nih.gov The presence of chlorine would be evident from the characteristic isotopic pattern, with the [M+2+H]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. mdpi.com

The fragmentation of protonated this compound would likely proceed through several key pathways, including cleavage of the amide bond, fragmentation of the piperidine ring, and loss of the substituents. wvu.edumdpi.com

Plausible Fragmentation Pathways and Expected Fragment Ions

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|

| [M+H]⁺ - 76 (C₂H₂ClO) | Loss of chloro-ketene | Cleavage of the amide C-N bond. |

| [M+H]⁺ - 49 (CH₂Cl) | Loss of chloromethyl radical | Alpha-cleavage adjacent to the carbonyl group. |

| [M+H]⁺ - 41 (C₃H₅) | Loss of cyclopropyl group | Cleavage of the N-cyclopropyl bond. |

| m/z 124 | - | Protonated 1-cyclopropylpiperidin-4-amine (B1285684) fragment. |

| m/z 83 | - | Fragment resulting from cleavage of the piperidine ring. |

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural motifs within the molecule. chalcogen.ro

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While no public crystal structure data for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Should suitable crystals be obtained, a single-crystal X-ray diffraction experiment would yield a wealth of information:

Molecular Conformation: It would provide exact bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the orientation of the N-acetyl and cyclopropyl substituents, and the planarity of the amide bond. researchgate.net

Stereochemistry: The relative stereochemistry of the molecule would be unambiguously determined.

Intermolecular Interactions: The packing of molecules within the crystal lattice would be elucidated, revealing key intermolecular forces. For this compound, hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another is highly probable, potentially forming chains or sheets within the crystal structure. nih.govresearchgate.net Other weaker interactions, such as C-H···O or C-H···Cl contacts, could also play a role in stabilizing the crystal packing. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

A critical examination of the molecular structure of this compound reveals the absence of any stereocenters. The molecule does not possess any chiral carbons, nor does it exhibit other forms of stereoisomerism such as atropisomerism or planar chirality.

The piperidine ring, substituted at the 1-position with a cyclopropyl group and at the 4-position with a 2-chloroacetamide (B119443) group, possesses a plane of symmetry that bisects the cyclopropyl group, the nitrogen atom, the C4 carbon of the piperidine ring, and the acetamide substituent. The carbons at the 2, 6 and 3, 5 positions are chemically equivalent. Consequently, the carbon at the 4-position is not bonded to four different substituents, a prerequisite for a chiral center.

Given that this compound is an achiral molecule, it does not exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically utilized to investigate and differentiate between chiral molecules that interact differently with left and right circularly polarized light. As this compound does not have enantiomers, there is no stereochemical assignment to be made.

Therefore, a discussion of chiroptical spectroscopy for the stereochemical assignment of chiral enantiomers is not applicable to this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed due to their balance of accuracy and computational cost. nih.govnanobioletters.com These calculations would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic state.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons. Its energy level is related to the molecule's ability to donate electrons. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.

LUMO: Represents the lowest energy orbital that can accept electrons. Its energy level is related to the molecule's electron-accepting ability, and its location highlights potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

For 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide, one would expect the HOMO to be located around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO might be distributed around the carbonyl group and the C-Cl bond.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This data is illustrative as specific research is unavailable.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 | Indicates chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): Indicates electron-rich areas, typically around electronegative atoms like oxygen and chlorine. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Indicates electron-deficient areas, usually around hydrogen atoms bonded to heteroatoms (like the N-H group). These sites are favorable for nucleophilic interactions.

In this compound, the MEP surface would likely show strong negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, highlighting key sites for hydrogen bonding.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. chemrxiv.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the amide, the N-H bend, and the C-Cl stretch. nanobioletters.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could:

Explore Conformational Landscapes: Identify the most stable and frequently adopted shapes (conformations) of the molecule in different environments. This is particularly important for the flexible cyclopropyl (B3062369) and piperidine (B6355638) rings.

Analyze Solvent Effects: Simulate the molecule in a solvent (like water) to understand how solvent molecules arrange around it and influence its conformation and dynamics through interactions like hydrogen bonding.

In Silico Prediction of Molecular Recognition and Binding Sites

If this compound is being investigated for biological activity, in silico methods can predict how it might interact with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. eurjchem.comnih.gov The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

A docking study of this compound would:

Identify a relevant protein target (e.g., an enzyme or receptor). orientjchem.org

Predict the most likely binding pose of the molecule within the active site.

Calculate a docking score, which estimates the binding free energy. A more negative score generally indicates a stronger predicted interaction.

Profile the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. eurjchem.com

For example, the amide group (N-H and C=O) of the compound would be a prime candidate for forming hydrogen bonds with polar residues in a protein's active site, a common and critical interaction for ligand binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that possess the desired features and are therefore likely to exhibit similar biological activity.

For this compound, a hypothetical pharmacophore model would likely include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and the nitrogen atom), hydrogen bond donors (e.g., the amide hydrogen), and hydrophobic regions (e.g., the cyclopropyl and piperidine rings). The spatial arrangement of these features would be critical for its interaction with a biological target.

However, a comprehensive search of scientific databases does not yield specific studies that have developed or utilized a pharmacophore model for this compound or its analogues for virtual screening campaigns. The absence of such research limits the ability to present detailed findings or data tables related to hit compounds identified through these methods.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of computational drug design. It aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A QSAR study on analogues of this compound would involve synthesizing a series of related compounds with variations in different parts of the molecule (e.g., substituting the chloroacetamide group, altering the cyclopropyl ring, or modifying the piperidine core). The biological activity of these analogues would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue and correlated with their biological activities to generate a predictive QSAR model.

General QSAR studies have been conducted on broader classes of compounds containing piperidine or acetamide (B32628) moieties, demonstrating the utility of this approach in drug discovery. nih.govnih.govmdpi.com For instance, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have highlighted the importance of steric, electrostatic, and hydrophobic fields in their binding affinity to the dopamine (B1211576) D3 receptor. nih.gov However, specific QSAR models and the corresponding data for a series of this compound analogues are not available in the public domain. Without such a study, it is not possible to present a data table of analogues with their predicted versus actual biological activities or to detail the specific structural modifications that lead to an increase or decrease in activity.

Investigation of Molecular Mechanisms and Biological Interactions of 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide in Vitro Focus

Identification and Characterization of Molecular Targets (In Vitro)

To understand the mechanism of action of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide, the first step is to identify its molecular targets. A range of in vitro techniques are utilized for this purpose.

Receptor Binding Assays and Ligand Displacement Studies (In Vitro)

Receptor binding assays are a fundamental tool to determine if a compound interacts with specific receptors. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of this compound to displace this known ligand would indicate its binding affinity for the receptor.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Known Ligand | IC₅₀ (nM) of this compound | Kᵢ (nM) of this compound |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | Data Not Available | Data Not Available |

| Sigma-2 Receptor | [³H]-DTG | Data Not Available | Data Not Available |

| Muscarinic M1 | [³H]-Pirenzepine | Data Not Available | Data Not Available |

| Dopamine (B1211576) D2 | [³H]-Spiperone | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)

Given the presence of the reactive chloroacetamide group, investigating the compound's potential as an enzyme inhibitor is crucial. Enzyme inhibition assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. Kinetic studies can then determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Substrate | IC₅₀ (µM) | Mechanism of Inhibition |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Data Not Available | Data Not Available |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Data Not Available | Data Not Available |

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data Not Available | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Covalent Adduct Formation with Biological Macromolecules (In Vitro)

The electrophilic nature of the α-chloroacetamide moiety suggests that this compound may act as a covalent modifier of proteins. nih.gov In vitro incubation of the compound with specific proteins or cell lysates, followed by mass spectrometry-based proteomic analysis, could identify covalent adducts. This technique can pinpoint the specific amino acid residues (typically cysteine or histidine) that are modified by the compound.

Cellular Pathway Modulation and Signaling Crosstalk (In Vitro Cellular Models)

Once molecular targets are identified, the focus shifts to understanding how the compound affects cellular function.

Gene Expression Profiling (In Vitro)

Treating cultured cells with this compound and subsequently analyzing changes in gene expression using techniques like RNA sequencing (RNA-Seq) or microarray analysis can provide a global view of the cellular pathways affected by the compound. This can reveal upregulation or downregulation of genes involved in processes such as inflammation, apoptosis, or cell cycle regulation.

Protein Expression and Post-Translational Modification Analysis (In Vitro)

Complementing gene expression data, proteomic analyses, such as Western blotting or mass spectrometry-based proteomics, can determine the impact of the compound on protein levels and post-translational modifications (e.g., phosphorylation, ubiquitination). This provides a more direct measure of the functional changes within the cell.

In Vitro Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profiles

An extensive search of scientific literature and publicly available data has revealed a significant lack of specific information regarding the in vitro metabolic stability and cytochrome P450 (CYP) inhibition profiles of the compound this compound. While general principles of drug metabolism and methodologies for assessing metabolic stability and CYP inhibition are well-established, specific experimental data for this particular compound are not available in the public domain.

Identification of In Vitro Metabolites and Metabolic Pathways

There are no published studies that have identified the in vitro metabolites of this compound or elucidated its specific metabolic pathways. In general, compounds of this nature could potentially undergo several metabolic transformations. The chloroacetamide moiety could be subject to dehalogenation or conjugation with glutathione. The cyclopropyl (B3062369) group might undergo oxidation, and the piperidine (B6355638) ring could be hydroxylated. However, without experimental data from in vitro systems such as human liver microsomes or hepatocytes, any discussion of its metabolic pathways would be purely speculative and would not meet the required standard of scientific accuracy for this article.

Microsomal Stability and Liver Enzyme Induction/Inhibition (In Vitro)

Similarly, no data from in vitro microsomal stability assays for this compound have been found. Such assays are crucial for determining a compound's intrinsic clearance and predicting its in vivo half-life. Without these data, it is not possible to provide a quantitative assessment of its stability in the presence of liver enzymes.

Due to the absence of specific research findings for this compound, no data tables can be generated for its metabolic stability or CYP inhibition profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide Analogues

Systematic Exploration of Substituent Effects on Biological Activity (In Vitro)

The biological activity of analogues of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide can be systematically modulated by modifications at three primary positions: the N-cyclopropyl group, the piperidine (B6355638) ring, and the chloroacetamide side chain.

Modification of the N-Alkyl Substituent on the Piperidine Ring: The N-cyclopropyl group plays a significant role in orienting the piperidine ring and influencing its interaction with biological targets. The replacement of the cyclopropyl (B3062369) moiety with other small alkyl or cycloalkyl groups can have a profound impact on biological potency. For instance, increasing the steric bulk (e.g., replacing cyclopropyl with isopropyl or cyclobutyl) may either enhance or diminish activity depending on the topology of the binding site. A systematic variation of these substituents can help to probe the size and nature of the binding pocket.

| Compound ID | N-Substituent | Relative Potency (Hypothetical) |

| Analogue 1 | Methyl | Baseline |

| Analogue 2 | Ethyl | Increased |

| Analogue 3 | Isopropyl | Decreased |

| Analogue 4 | Cyclobutyl | Increased |

Substitution on the Piperidine Ring: The piperidine ring itself can be a target for substitution to explore additional binding interactions. Introducing small polar or non-polar groups at the 2-, 3-, or 4-positions (for 4-substituted piperidines, this would imply further substitution on the ring itself, which is less common for this specific scaffold) could lead to new hydrogen bonding or van der Waals interactions.

Modification of the Acetamide (B32628) Moiety: The 2-chloroacetamide (B119443) group is a key feature, often acting as a reactive handle for covalent modification of a biological target or as a crucial pharmacophoric element. Replacing the chlorine atom with other halogens (F, Br, I) would modulate the reactivity and electronic properties of the acetamide. Furthermore, substitution of the chloroacetyl group with other functionalities, such as different alkyl chains or aromatic rings, would significantly alter the compound's profile.

| Compound ID | Acetamide Modification | Relative Potency (Hypothetical) |

| Parent | 2-chloro | Baseline |

| Analogue 5 | 2-fluoro | Decreased |

| Analogue 6 | 2-bromo | Increased |

| Analogue 7 | 2-methyl | Significantly Decreased |

Mapping Key Structural Features for Molecular Recognition

Molecular recognition is governed by the three-dimensional arrangement of functional groups that interact with a biological target. For the this compound scaffold, several key features are likely to be critical for binding.

The N-cyclopropylpiperidinyl moiety likely serves as a hydrophobic anchor, fitting into a specific pocket of the target protein. The orientation of the cyclopropyl group relative to the piperidine ring can be crucial for optimal van der Waals contacts. The basic nitrogen of the piperidine ring may also participate in ionic interactions or hydrogen bonding with acidic residues in the binding site.

The acetamide linkage provides a rigid plane and contains a carbonyl oxygen and an amide proton, both of which are potential hydrogen bond acceptors and donors, respectively. The spatial relationship between the piperidine ring and the acetamide group is critical for aligning these interaction points correctly.

The 2-chloro substituent on the acetamide is an electrophilic center and a potential site for covalent bond formation with nucleophilic residues such as cysteine or serine in the active site of an enzyme. Alternatively, it may simply occupy a specific hydrophobic sub-pocket.

Development of SAR Models for Predictive Compound Design

Based on the systematic exploration of substituent effects, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues. These models mathematically correlate the physicochemical properties of the substituents with the observed biological activity.

A typical Hansch-type QSAR equation for this series might take the form:

log(1/IC₅₀) = c₁σ + c₂π + c₃*Es + constant

Where:

IC₅₀ is the concentration of the compound required for 50% inhibition of a biological target.

σ represents the electronic effect of the substituent (Hammett constant).

π represents the hydrophobic character of the substituent.

Es represents the steric effect of the substituent (Taft's steric parameter).

c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such a model could reveal, for example, that a positive coefficient for π indicates that increasing hydrophobicity in a particular region of the molecule enhances activity, guiding the design of more potent compounds.

Correlation of Structural Modifications with In Vitro Pharmacokinetic Parameters (e.g., Metabolic Stability)

Beyond biological activity, it is essential to optimize the pharmacokinetic properties of lead compounds. In vitro assays can provide early insights into parameters like metabolic stability.

Metabolic Stability: The metabolic stability of this compound analogues is often assessed by incubating them with liver microsomes or hepatocytes and measuring the rate of parent compound depletion. The primary sites of metabolism are often the N-cyclopropyl group and the piperidine ring.

N-dealkylation of the cyclopropyl group is a common metabolic pathway for N-alkyl piperidines. Introducing steric hindrance near the nitrogen atom or replacing the cyclopropyl group with a less metabolically labile group can improve stability.

Oxidation of the piperidine ring at positions alpha to the nitrogen is another potential metabolic route.

Structural modifications can be correlated with metabolic stability, as illustrated in the hypothetical data below:

| Analogue ID | Structural Modification | In Vitro Half-life (t½) in human liver microsomes (min) |

| Parent | N-cyclopropyl | 25 |

| Analogue 8 | N-isopropyl | 15 |

| Analogue 9 | N-tert-butyl | 45 |

| Analogue 10 | 2,2-dimethylpiperidine | 50 |

This data suggests that increasing steric bulk around the nitrogen (Analogue 9) or on the piperidine ring (Analogue 10) can hinder metabolic enzymes and improve metabolic stability.

Absence of Specific Analytical Data for this compound in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there are no specific, detailed analytical methods published for the chemical compound this compound. This compound is primarily referenced as an intermediate in patents for the synthesis of other pharmacologically active molecules, particularly Bruton's tyrosine kinase (BTK) inhibitors.

The instructional outline requires a thorough and scientifically accurate article detailing specific analytical methodologies, including chromatographic techniques and quantitative analysis. This necessitates the availability of published research findings, method optimization parameters, and data tables, which are not present in the public domain for this specific compound.

Generating content on the following requested topics would require speculation or the fabrication of data, which would violate the core principles of scientific accuracy:

Analytical Method Development and Characterization for 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide

Quantitative Analytical Methodologies:

Spectrophotometric and Fluorometric Detection Methods

Without access to dedicated studies on the analytical chemistry of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide, it is not possible to provide a fact-based and detailed article that adheres to the user's stringent requirements for content and accuracy. The information required to populate the requested sections and data tables does not exist in the searched sources.

Chemical Stability and Degradation Pathway Analysis (In Vitro, Non-Biological)

Forced degradation studies are a critical component of analytical method development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to elicit degradation. This helps in identifying potential degradation products and establishing degradation pathways.

Forced Degradation Studies under Various Conditions

Forced degradation of this compound would likely be investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by international guidelines.

Hydrolytic Degradation: The amide linkage in the chloroacetamide group is a potential site for hydrolysis. Studies on other chloroacetamide herbicides have shown that they can undergo hydrolysis under both acidic and basic conditions. nih.govresearchgate.net Base-catalyzed hydrolysis often proceeds via an SN2 reaction, replacing the chlorine atom with a hydroxyl group, or through cleavage of the amide bond itself. nih.govresearchgate.net Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups in related structures. researchgate.net Furthermore, the cyclopropyl (B3062369) amine moiety can also be susceptible to hydrolytic degradation, particularly at high pH. nih.gov

Oxidative Degradation: The piperidine (B6355638) ring and the tertiary amine could be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The nitrogen atom in the piperidine ring could be oxidized to an N-oxide.

Photolytic Degradation: Exposure to UV or visible light can induce photodegradation. While specific data on this compound is unavailable, molecules with amine and amide functionalities can be susceptible to photolytic cleavage.

Thermal Degradation: Heating the solid drug substance or a solution can induce thermal degradation. The stability of the compound at elevated temperatures would need to be assessed to understand its thermal liability.

The anticipated outcomes of forced degradation studies are summarized in the interactive data table below. The percentage of degradation is hypothetical and serves to illustrate the expected relative stability under different conditions.

| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 80 | 24 | 15-25 | Amide cleavage and/or hydrolysis of chloro group |

| Basic Hydrolysis | 0.1 M NaOH | 60 | 12 | 20-30 | Hydrolysis of chloro group, amide cleavage, cyclopropyl ring opening |

| Oxidative | 3% H₂O₂ | Room Temperature | 48 | 10-20 | N-oxide formation |

| Photolytic | UV light (254 nm) | Room Temperature | 72 | 5-15 | Photolytic cleavage products |

| Thermal (Dry Heat) | Solid state | 105 | 96 | < 5 | Minimal degradation |

| Thermal (Solution) | In water | 80 | 48 | 5-10 | Hydrolytic degradation products |

Identification of Degradation Products and Mechanism

Based on the chemical structure of this compound and the known reactivity of its functional groups, several degradation products can be postulated.

Under acidic and basic hydrolytic conditions , two primary degradation pathways are plausible:

Hydrolysis of the chloroacetamide group: The chlorine atom can be displaced by a hydroxyl group to form 2-hydroxy-N-(1-cyclopropylpiperidin-4-yl)acetamide .

Amide bond cleavage: Hydrolysis of the amide linkage would yield 1-cyclopropylpiperidin-4-amine (B1285684) and 2-chloroacetic acid .

Under strong basic conditions , there is also a possibility of ring-opening of the cyclopropyl group, a reaction known for cyclopropylamines under certain harsh conditions. nih.gov

Under oxidative conditions , the tertiary amine in the piperidine ring is the most likely site of oxidation, leading to the formation of 2-chloro-N-(1-cyclopropyl-1-oxido-piperidin-4-yl)acetamide (N-oxide) .

A proposed major degradation pathway under hydrolytic conditions involves the nucleophilic substitution of the chlorine atom, which is a good leaving group, facilitated by the presence of water or hydroxide (B78521) ions. The amide bond, being relatively stable, would require more forcing conditions to cleave.

The following table lists the potential degradation products and their corresponding molecular weights.

| Degradation Product Name | Molecular Weight ( g/mol ) | Potential Formation Condition |

| 2-hydroxy-N-(1-cyclopropylpiperidin-4-yl)acetamide | 212.28 | Acidic/Basic Hydrolysis |

| 1-cyclopropylpiperidin-4-amine | 140.24 | Acidic/Basic Hydrolysis |

| 2-chloroacetic acid | 94.50 | Acidic/Basic Hydrolysis |

| 2-chloro-N-(1-cyclopropyl-1-oxido-piperidin-4-yl)acetamide | 246.72 | Oxidation |

Emerging Research Areas and Future Directions in 2 Chloro N 1 Cyclopropylpiperidin 4 Yl Acetamide Chemistry

Application as a Chemical Probe for Biological System Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions within native biological systems. nih.govrsc.org The structure of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide contains a reactive α-chloroacetamide electrophile, a moiety known to form covalent bonds with nucleophilic residues on proteins, such as cysteine. This reactive handle is a key feature for its potential application as a covalent probe in chemoproteomic studies.

While specific research detailing the use of this compound as a chemical probe is not yet prevalent in published literature, its potential can be inferred from studies on similar electrophilic fragments. Fragment-based ligand discovery (FBLD) using covalent fragments has successfully identified ligands for hundreds of proteins, including those traditionally considered "undruggable". nih.gov

Future research directions would likely involve:

Proteome-wide Screening: Utilizing this compound in competitive profiling platforms like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) to identify its protein targets across the human proteome.

Target Validation: Once specific protein interactions are identified, the compound could be used to investigate the biological consequences of modulating that protein's activity, providing insights into cellular pathways and disease mechanisms.

Development of Imaging Probes: Modification of the scaffold by incorporating a fluorophore or a biotin (B1667282) tag would enable the visualization and isolation of its target proteins within cells and tissues, furthering its utility in biological interrogation.

Role as a Synthetic Scaffold in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally diverse compounds, known as chemical libraries, for high-throughput screening and drug discovery. nih.govescholarship.org The molecular architecture of this compound makes it an excellent scaffold for such endeavors. The reactive chloroacetyl group serves as a versatile anchor for introducing molecular diversity.

The utility of N-aryl 2-chloroacetamides as precursors for synthesizing more complex molecules has been well-documented. nih.govresearchgate.net The chlorine atom is readily displaced by a wide range of nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the attachment of various building blocks. researchgate.net This reactivity is central to its role as a scaffold.

A hypothetical combinatorial library synthesis using this scaffold could be designed as follows:

| Scaffold | Reaction Type | Building Blocks (Nucleophiles) | Potential Products |

| This compound | Nucleophilic Substitution | Thiols (R-SH), Amines (R-NH2), Phenols (Ar-OH) | A diverse library of thioethers, secondary amines, and aryl ethers. |

This approach allows for the systematic exploration of the chemical space around the core piperidine (B6355638) structure to identify compounds with desired biological activities. nih.govmdpi.com The generation of such focused libraries is a key step in identifying hit and lead compounds in modern drug discovery. nih.gov

Advanced Materials Science Applications (e.g., polymerizable derivatives)

While the primary focus for many acetamide (B32628) derivatives lies in medicinal chemistry, their structural features also present opportunities in materials science. The amide bond, for instance, is a fundamental component of many polymers, such as polyamides. Although no specific applications of this compound in materials science have been reported, its structure offers clear potential for creating novel functional materials.

Future research could explore the synthesis of polymerizable derivatives. This could be achieved by introducing a polymerizable group, such as a methacrylate (B99206) or acrylate, onto the molecule. For example, the chlorine atom could be substituted with a nucleophile that also contains a vinyl group, creating a monomer. This functionalized monomer could then be polymerized to create advanced materials with tailored properties. The rigid piperidine and cyclopropyl (B3062369) groups could impart unique thermal or mechanical properties to the resulting polymer.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can analyze vast chemical datasets to predict molecular properties, generate novel chemical structures, and optimize compounds for specific biological targets. infontd.org

For a molecule like this compound, AI and ML can be applied in several ways:

De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on libraries of known bioactive compounds. nih.gov These models could then generate novel molecules based on the this compound scaffold, suggesting modifications to the cyclopropyl or piperidine rings to enhance target affinity or improve pharmacokinetic properties. chemrxiv.org

Property Prediction: ML models can be trained to predict properties such as solubility, toxicity, and binding affinity. nih.gov These predictive models can be used to virtually screen a combinatorial library based on the scaffold before any chemical synthesis is undertaken, saving significant time and resources.

Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions, which can aid in planning the synthesis of new derivatives. scitechdaily.com This can help chemists identify the most efficient synthetic routes for creating libraries of compounds.

The integration of AI with automated synthesis platforms further promises to accelerate the discovery of new functional molecules derived from this versatile scaffold. chemrxiv.org

New Spectroscopic and Microscopic Techniques for Compound Characterization

Thorough characterization is essential to confirm the structure, purity, and conformation of any new chemical entity. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used for characterizing chloroacetamide derivatives. nih.govchemicalbook.comnih.gov

However, emerging and advanced analytical techniques can provide deeper insights into the molecule's properties.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals, which is especially useful for complex scaffolds.

X-ray Crystallography: For solid, crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure. researchgate.netresearchgate.netnih.gov This technique can reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state, which is invaluable for structure-based drug design.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized compounds. nih.gov

The table below outlines the typical characterization data that would be expected for this compound and its derivatives.

| Technique | Information Provided | Expected Observations for the Scaffold |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to the CH₂Cl group, the piperidine ring protons, the cyclopropyl protons, and the amide N-H proton. |

| ¹³C NMR | Carbon skeleton | Resonances for the carbonyl carbon, the C-Cl carbon, and the distinct carbons of the piperidine and cyclopropyl rings. |

| FT-IR | Functional groups | Characteristic absorption bands for the N-H stretch, C=O (amide I) stretch, and C-Cl stretch. nih.gov |

| Mass Spec (MS) | Molecular weight and fragmentation | A molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the chlorine atom. chemicalbook.com |

| X-ray Crystallography | 3D molecular structure | Precise atomic coordinates, bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nih.gov |

As research into this compound progresses, the application of these advanced characterization methods will be crucial for understanding its chemical behavior and guiding its development in the various fields outlined above.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 1-cyclopropylpiperidin-4-amine and chloroacetyl chloride in an inert solvent (e.g., dichloromethane) with a base like triethylamine . Key variables include temperature (0–25°C), stoichiometric ratios, and purification methods (e.g., recrystallization or column chromatography). Yields can drop due to competing side reactions, such as cyclopropane ring opening under acidic conditions. Characterization via -NMR and LC-MS is critical to confirm purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-technique validation:

- X-ray crystallography : Resolves 3D conformation, particularly the cyclopropane-piperidine spatial arrangement.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHClNO).

- FT-IR spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Receptor binding : Radioligand displacement assays (e.g., for σ receptors, given piperidine derivatives' affinity ).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct a meta-analysis of data from structurally similar compounds (e.g., piperidine/cyclopropane derivatives):

- Data normalization : Adjust for differences in assay conditions (e.g., pH, temperature).

- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity .

- Reproducibility studies : Replicate conflicting experiments under standardized protocols to isolate variables (e.g., solvent polarity in binding assays) .

Q. What strategies mitigate instability of the cyclopropane ring during functionalization reactions?

- Methodological Answer : The cyclopropane ring is sensitive to ring-opening under strong acids/bases. Mitigation approaches include:

- Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection of the piperidine nitrogen).

- Low-temperature reactions : Perform substitutions at ≤0°C to minimize thermal stress.

- Mild reagents : Use non-nucleophilic bases (e.g., DBU) to avoid ring strain relief .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without disrupting target binding.

- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., cyclopropane or piperidine oxidation).

- Permeability : Parallel artificial membrane permeability assays (PAMPA) guide modifications to enhance blood-brain barrier penetration, relevant for CNS targets .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze via:

- HPLC-DAD/ELSD : Track main peak area reduction and new peak formation.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or ring-opened byproducts).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products